molecular formula C18H14Cl2Zr B8567515 1H-inden-1-ide;zirconium(4+);dichloride

1H-inden-1-ide;zirconium(4+);dichloride

Cat. No.: B8567515
M. Wt: 392.4 g/mol
InChI Key: OLWNTZDHHWRPPI-UHFFFAOYSA-L
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Description

The compound with the chemical formula 1H-inden-1-ide;zirconium(4+);dichloride Dichlorobis(indenyl)zirconium(IV) . This yellow crystalline solid is characterized by its two indenyl ligands and two chloride ligands coordinated to a central zirconium atom . It is widely used in organometallic chemistry due to its unique properties and reactivity.

Preparation Methods

Dichlorobis(indenyl)zirconium(IV): can be synthesized through various methods. One common synthetic route involves the reaction of zirconium tetrachloride with indene in the presence of a base. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Dichlorobis(indenyl)zirconium(IV): undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zirconium center.

    Coordination Reactions: The indenyl ligands can coordinate with other metal centers or ligands, forming complex structures.

Common reagents used in these reactions include alkyl halides, aryl halides, and various oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Dichlorobis(indenyl)zirconium(IV): has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dichlorobis(indenyl)zirconium(IV) exerts its effects involves the coordination of its ligands to various molecular targets. The indenyl ligands can interact with metal centers, facilitating catalytic reactions. The chloride ligands can be substituted, allowing the compound to participate in a wide range of chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .

Comparison with Similar Compounds

Dichlorobis(indenyl)zirconium(IV): can be compared with other similar compounds such as:

  • Bis(cyclopentadienyl)zirconium dichloride
  • Bis(pentamethylcyclopentadienyl)zirconium dichloride
  • Zirconium bis(hexamethyldisilazide) dichloride

These compounds share similar structures and reactivity but differ in their ligand composition and specific applicationsDichlorobis(indenyl)zirconium(IV) is unique due to its indenyl ligands, which provide distinct reactivity and coordination properties .

Properties

Molecular Formula

C18H14Cl2Zr

Molecular Weight

392.4 g/mol

IUPAC Name

1H-inden-1-ide;zirconium(4+);dichloride

InChI

InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2

InChI Key

OLWNTZDHHWRPPI-UHFFFAOYSA-L

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

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